molecular formula C18H32O3 B12812760 8-(3-Oct-2-enyloxiran-2-yl)octanoic acid CAS No. 113972-57-9

8-(3-Oct-2-enyloxiran-2-yl)octanoic acid

Cat. No.: B12812760
CAS No.: 113972-57-9
M. Wt: 296.4 g/mol
InChI Key: FBUKMFOXMZRGRB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-(3-Oct-2-enyloxiran-2-yl)octanoic acid typically involves the epoxidation of an unsaturated fatty acid derivative. One common method is the reaction of this compound with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to ensure the selective formation of the epoxide ring.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

8-(3-Oct-2-enyloxiran-2-yl)octanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the epoxide ring typically yields vicinal diols, while nucleophilic substitution can produce a wide range of functionalized derivatives .

Properties

IUPAC Name

8-(3-oct-2-enyloxiran-2-yl)octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKMFOXMZRGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274343, DTXSID201347431
Record name Oxiraneoctanoic acid, 3-(2-octenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Octenyl)-oxiraneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113972-57-9, 6814-52-4
Record name Leukotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113972-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxiraneoctanoic acid, 3-(2-octenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Octenyl)-oxiraneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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